molecular formula C11H9NO3 B3105022 8-Methoxyisoquinoline-5-carboxylic acid CAS No. 1516652-25-7

8-Methoxyisoquinoline-5-carboxylic acid

Cat. No.: B3105022
CAS No.: 1516652-25-7
M. Wt: 203.19
InChI Key: VDXVGXCEYCLCAA-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline-5-carboxylic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyisoquinoline-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methoxyisoquinoline-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methoxyisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 8-Hydroxyisoquinoline-5-carboxylic acid
  • 8-Aminoisoquinoline-5-carboxylic acid
  • 8-Chloroisoquinoline-5-carboxylic acid

Comparison: 8-Methoxyisoquinoline-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Biological Activity

8-Methoxyisoquinoline-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

This compound is characterized by its isoquinoline structure, which includes a methoxy group at the 8-position and a carboxylic acid group at the 5-position. Its molecular formula is C_11H_11NO_3, with a molecular weight of approximately 219.21 g/mol. This unique structure contributes to its reactivity and biological properties.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy group at 8-position, carboxylic acid at 5-positionAntimicrobial, anticancer
5-Bromo-8-methoxyisoquinoline-1-carboxylic acidBromine atom at 5-positionAntimicrobial, anticancer
8-HydroxyquinolineHydroxyl group instead of methoxyAntimicrobial, antiviral

The presence of the methoxy group and the carboxylic acid enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects comparable to standard antibiotics .

Anticancer Activity

The compound's anticancer properties have been explored in several studies. For example, derivatives of isoquinoline compounds have been tested against various cancer cell lines such as HeLa and MCF-7. In vitro assays indicated that some derivatives exhibited IC50 values in the range of 5–19 µM, demonstrating higher potency than conventional chemotherapeutic agents like cisplatin .

The biological activity of this compound is believed to involve interactions with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity related to apoptosis and cell signaling pathways, potentially leading to enhanced therapeutic effects against cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The study concluded that the structural features of the compound play a critical role in its antimicrobial activity .

Investigation into Anticancer Properties

In another research effort focused on cancer treatment, derivatives containing the isoquinoline nucleus were screened for cytotoxic effects against several cancer cell lines. The findings revealed that certain modifications to the isoquinoline structure significantly enhanced anticancer activity while reducing toxicity to normal cells. The study highlighted the potential for developing novel anticancer agents based on this scaffold .

Properties

IUPAC Name

8-methoxyisoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXVGXCEYCLCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NC=CC2=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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